3-(2-Chlorophenoxy)propan-1-ol

Medicinal Chemistry ADME Drug Design

Researchers require reproducible physicochemical properties for SAR campaigns. Substituting the ortho-chloro isomer with para or non-chlorinated analogs alters logP by up to 0.8 units, invalidating permeability assays. - Distinct value: logP 2.10-2.21 vs non-chlorinated (1.45-1.93), TPSA constant at 29.46 Ų - Application: Triazole fungicide intermediate (patent-validated), matched molecular probe for chlorine positional effects - Supply: BenchChem provides this exact scaffold for lead optimization requiring controlled lipophilicity

Molecular Formula C9H11ClO2
Molecular Weight 186.63 g/mol
CAS No. 60222-56-2
Cat. No. B3340444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenoxy)propan-1-ol
CAS60222-56-2
Molecular FormulaC9H11ClO2
Molecular Weight186.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCCO)Cl
InChIInChI=1S/C9H11ClO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2
InChIKeyCSCKMYSAZZCGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenoxy)propan-1-ol Overview


3-(2-Chlorophenoxy)propan-1-ol (CAS 60222-56-2) is a chlorinated phenoxy alcohol with the molecular formula C₉H₁₁ClO₂ and a molecular weight of 186.64 g/mol . It serves as a versatile small molecule scaffold and building block in organic synthesis, characterized by a 2-chlorophenyl group attached to a propanol backbone via an ether linkage . The ortho-chloro substitution pattern distinguishes it from para-substituted analogs and influences its physicochemical profile, including a calculated logP of 2.10–2.21 and a topological polar surface area (TPSA) of 29.46 Ų, making it suitable for applications requiring specific lipophilicity and permeability characteristics .

Ortho-Chloro Scaffold Supports lipophilicity-dependent design
Consistent TPSA Isolates polar surface area for SAR
Fungicide Intermediate Patent-validated class for agrochemical synthesis

3-(2-Chlorophenoxy)propan-1-ol Substitution Risks


Substituting 3-(2-chlorophenoxy)propan-1-ol with a closely related analog—such as the para-chloro isomer (CAS 18673-04-6), the branched 2-(2-chlorophenoxy)propan-1-ol (CAS 605649-52-3), or the non-chlorinated 3-phenoxypropan-1-ol (CAS 6180-61-6)—is not chemically or biologically neutral. The ortho-chloro position in the target compound creates a distinct steric and electronic environment compared to the para-isomer, which can alter reactivity in downstream synthetic steps and affect molecular recognition in biological assays . Computational predictions indicate a logP of 2.10–2.21 for the target compound, which is substantially higher than the non-chlorinated analog (logP ≈ 1.45–1.93) and slightly different from the branched isomer (logP ≈ 2.10), suggesting meaningful differences in membrane permeability, solubility, and pharmacokinetic behavior . In research settings where reproducibility of physicochemical properties or biological activity is critical, these differences preclude simple interchange.

Para-isomer (CAS 18673-04-6) Ortho vs para chlorine may alter steric/electronic reactivity
Branched analog (CAS 605649-52-3) Backbone branching may shift coupling efficiency
Non-chlorinated analog (CAS 6180-61-6) Lower logP may not reproduce membrane permeability

3-(2-Chlorophenoxy)propan-1-ol Comparative Evidence


LogP: Ortho-Chloro vs. Non-Chlorinated Analog

The ortho-chloro substituent in 3-(2-chlorophenoxy)propan-1-ol imparts a calculated logP of 2.10–2.21, significantly higher than the non-chlorinated analog 3-phenoxypropan-1-ol (logP = 1.45–1.93) . This difference of approximately 0.7–0.8 log units translates to roughly a 5- to 6-fold increase in lipophilicity, which can substantially affect membrane permeability and distribution in biological systems .

Lipophilicity (LogP)
Class-level
Target logP 2.10–2.21 vs Non-chlorinated logP 1.45–1.93
Supports lipophilicity-dependent permeability study
Calculated values; experimental confirmation may vary
Medicinal Chemistry ADME Drug Design

TPSA Consistency Across Chlorophenoxy Analogs

3-(2-Chlorophenoxy)propan-1-ol has a calculated TPSA of 29.46 Ų . This value is identical to that of its para-chloro isomer (CAS 18673-04-6; TPSA = 29.46 Ų) and the branched 2-(2-chlorophenoxy)propan-1-ol (CAS 605649-52-3; TPSA = 29.46 Ų), and also matches the non-chlorinated 3-phenoxypropan-1-ol (TPSA = 29.46 Ų) . This consistency indicates that the chlorine substitution pattern does not alter the compound's hydrogen-bonding capacity, as TPSA is dominated by the ether oxygen and terminal hydroxyl group.

TPSA Consistency
Reported
29.46 Ų across all analogs
Isolates lipophilicity effect for SAR studies
Consistent across computational predictions
Medicinal Chemistry Druglikeness Oral Bioavailability

Synthetic Intermediate for Triazole Fungicides

Compounds of the substituted phenoxyphenyl alcohol class, which includes 3-(2-chlorophenoxy)propan-1-ol, are explicitly claimed as valuable intermediates for the synthesis of triazole compounds with fungicidal activity [1]. A patented process (US 10,882,810 B2) describes the preparation of such alcohols and their use in manufacturing fungicidal 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives [2]. While direct quantitative comparison to alternative intermediates is not provided, the patent's focus on this specific structural class underscores its preferred reactivity and product profile in industrial agrochemical synthesis.

Synthetic Utility
Source review
Claimed intermediate for triazole fungicides
Supports agrochemical process chemistry research
Patent US 10,882,810 B2; class-level claim
Agrochemical Synthesis Fungicide Development Process Chemistry

3-(2-Chlorophenoxy)propan-1-ol Application Scenarios


Lipophilicity Tuning in Lead Optimization

In lead optimization campaigns where fine-tuning logP is critical for improving oral bioavailability or CNS penetration, 3-(2-chlorophenoxy)propan-1-ol offers a logP approximately 0.7–0.8 units higher than the non-chlorinated analog 3-phenoxypropan-1-ol . This difference can be exploited to increase membrane permeability without altering hydrogen-bonding capacity, as TPSA remains constant at 29.46 Ų . Researchers can use this scaffold to systematically probe the effect of increased lipophilicity on target engagement and ADME properties while maintaining a consistent polar surface area.

Triazole Fungicide Synthesis Building Block

This compound falls within the class of substituted phenoxyphenyl alcohols that are patented as key intermediates in the synthesis of triazole fungicides [1]. Procurement of 3-(2-chlorophenoxy)propan-1-ol is therefore indicated for process chemistry groups developing novel fungicidal agents or scaling up established triazole-based agrochemicals. The patent literature validates its utility in this industrial context, reducing the risk associated with using unproven intermediates.

Ortho vs. Para Chloro Substitution

The ortho-chloro substitution pattern in 3-(2-chlorophenoxy)propan-1-ol creates a sterically and electronically distinct environment compared to the para-isomer (CAS 18673-04-6) . Chemical biologists can use this pair of isomers as matched molecular probes to investigate how subtle changes in chlorine position affect protein-ligand interactions, enzyme inhibition, or cellular uptake. The consistent TPSA between isomers isolates the steric/electronic contribution of the chloro group, enabling cleaner interpretation of structure-activity relationships .

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
Lipophilicity modulation context
LogP and membrane permeability endpoints
Triazole fungicide synthesis building block
Patent-validated intermediate class
Process chemistry and yield endpoints
Ortho/para isomer probe pair
Chlorine positional isomer control
Steric/electronic SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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